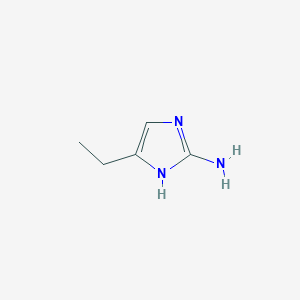
2,6-diaziridinyl-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diaziridinyl-1,4-benzoquinone is a synthetic organic compound known for its bifunctional alkylating properties. It is a member of the aziridinylbenzoquinone class of compounds, which are characterized by their ability to form DNA interstrand cross-links, making them potential antitumor agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaziridinyl-1,4-benzoquinone typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-diaziridinyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its hydroquinone form under reductive conditions.
Oxidation: It can be oxidized back to the quinone form.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols can react with the aziridinyl groups.
Major Products
Reduction: The major product is the corresponding hydroquinone.
Oxidation: The major product is the original quinone.
Substitution: The major products are substituted aziridinyl derivatives.
Applications De Recherche Scientifique
2,6-diaziridinyl-1,4-benzoquinone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is studied for its ability to cross-link DNA, making it a potential tool for genetic research.
Medicine: Due to its DNA cross-linking ability, it is investigated as a potential antitumor agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 2,6-diaziridinyl-1,4-benzoquinone involves its ability to form DNA interstrand cross-links. This process is facilitated by the aziridinyl groups, which react with nucleophilic sites on the DNA. The compound is most effective under reductive conditions, where it can be reduced to a more reactive form. The DNA cross-linking leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diaziridinyl-1,4-benzoquinone: Similar in structure but lacks the methyl groups.
3,6-Bis(2-hydroxyethyl)amino-2,5-diaziridinyl-1,4-benzoquinone: Contains hydroxyethyl groups instead of methyl groups.
3,6-Bis(carboxyamino)-2,5-diaziridinyl-1,4-benzoquinone: Contains carboxyamino groups instead of methyl groups
Uniqueness
2,6-diaziridinyl-1,4-benzoquinone is unique due to the presence of methyl groups, which can influence its reactivity and solubility. The methyl groups can also affect the compound’s ability to interact with biological molecules, potentially enhancing its antitumor activity .
Propriétés
Numéro CAS |
18735-47-2 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |
Clé InChI |
IWVCOLOPRNYONP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Key on ui other cas no. |
18735-47-2 |
Synonymes |
2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)

